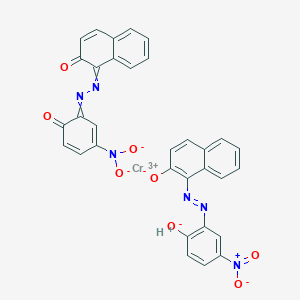
Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) is a complex organic compound that features a chromate core coordinated with azo-linked naphthol and nitrophenyl groups. This compound is known for its vibrant color properties, making it useful in various industrial applications, particularly in dye and pigment industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) typically involves the diazotization of 2-hydroxy-5-nitroaniline followed by coupling with 2-naphthol. The resulting azo compound is then complexed with a chromium salt under controlled pH conditions to form the final chromate complex.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the diazotization and coupling reactions are carefully monitored to ensure high yield and purity. The final chromate complex is isolated through filtration and recrystallization processes.
化学反応の分析
Types of Reactions
Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The hydroxyl groups in the naphthol and nitrophenyl moieties can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust in acidic conditions are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with altered chromophoric properties.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Substituted derivatives with modified functional groups.
科学的研究の応用
Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various metal ions.
Biology: Employed in staining techniques for biological specimens due to its vibrant color properties.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.
Industry: Widely used in the dye and pigment industry for coloring textiles, plastics, and other materials.
作用機序
The mechanism of action of Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) involves its ability to form stable complexes with metal ions. The azo linkage and hydroxyl groups facilitate coordination with metal ions, making it an effective chelating agent. This property is particularly useful in analytical chemistry for metal ion detection.
類似化合物との比較
Similar Compounds
Hydrogen bis[N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthyl]acetamidato(2-)]chromate(1-): Similar in structure but with an acetamidato group instead of a hydroxyl group.
Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-): Contains cobalt instead of chromium, leading to different chemical properties.
Uniqueness
Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) is unique due to its specific coordination with chromium, which imparts distinct color properties and chemical reactivity. Its ability to form stable complexes with various metal ions makes it particularly valuable in analytical applications.
特性
CAS番号 |
50497-83-1 |
|---|---|
分子式 |
C32H18CrN6O8.H C32H19CrN6O8 |
分子量 |
667.5 g/mol |
IUPAC名 |
chromium(3+);1-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;hydron;1-[(5-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/C16H11N3O4.C16H9N3O4.Cr/c2*20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;/h1-9,20-21H;1-9H;/q;-2;+3/p-1 |
InChIキー |
KZWXMLSFHOPSNE-UHFFFAOYSA-M |
正規SMILES |
[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=O)C2=NN=C3C=C(C=CC3=O)N([O-])[O-].[Cr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



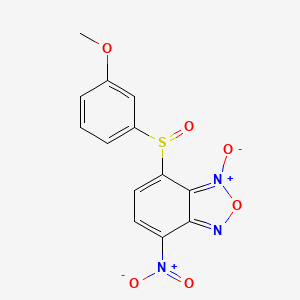
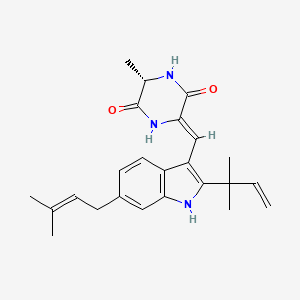
![2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline](/img/structure/B13758540.png)
![4-[(Z)-(4-bromo-7-methoxy-2-oxo-1H-indol-3-ylidene)amino]oxybutanoic acid](/img/structure/B13758546.png)
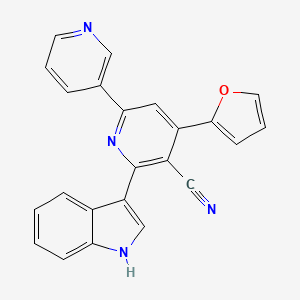
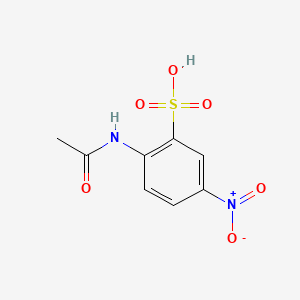
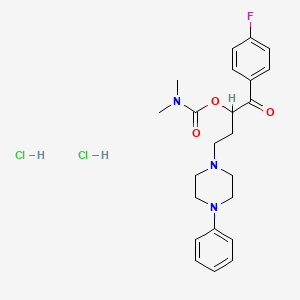
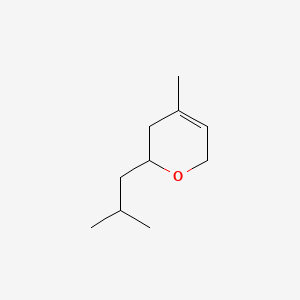
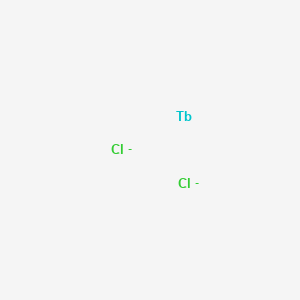
![5-[4-(3-hydroxypropyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonic acid](/img/structure/B13758580.png)
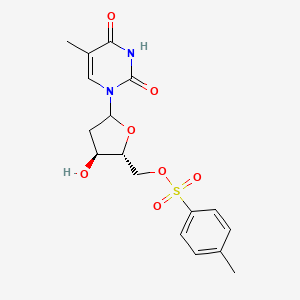
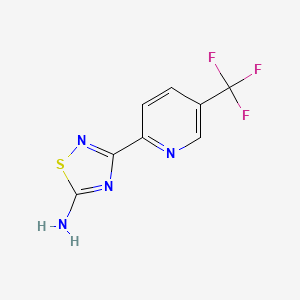
![[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine](/img/structure/B13758604.png)
